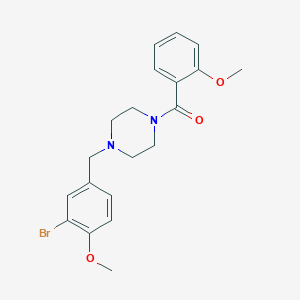![molecular formula C25H35N3O3 B247549 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to exhibit potent agonist activity towards serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to exhibit potent antioxidant activity, which may protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has several advantages as a research tool, including its potent binding affinity towards various serotonin and dopamine receptors, its ability to modulate neurotransmitter systems in the brain, and its potential therapeutic applications. However, there are also several limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the scientific research on 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to explore its potential as a research tool for studying the mechanisms underlying various neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 involves the reaction of 1-(2,4-dimethoxybenzyl)piperidin-4-amine with 2-methoxyphenylpiperazine in the presence of a suitable catalyst and solvent. This reaction results in the formation of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1, which can be further purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent binding affinity towards various serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
Produktname |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Molekularformel |
C25H35N3O3 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-22-9-8-20(25(18-22)31-3)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-24(23)30-2/h4-9,18,21H,10-17,19H2,1-3H3 |
InChI-Schlüssel |
YAWSUZPCGZHCER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



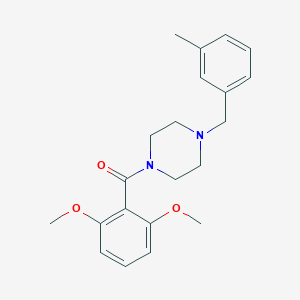
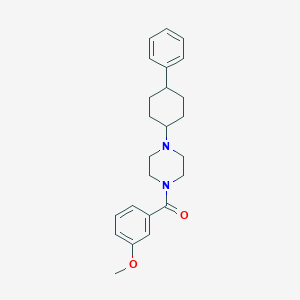
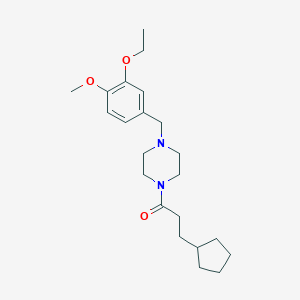
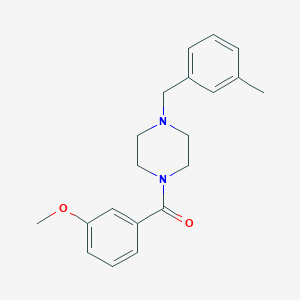

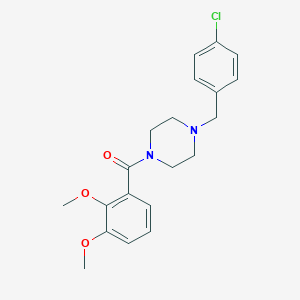
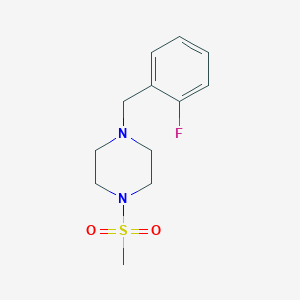
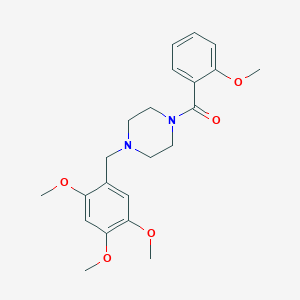
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)

